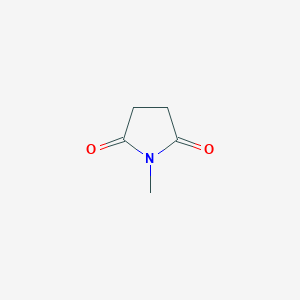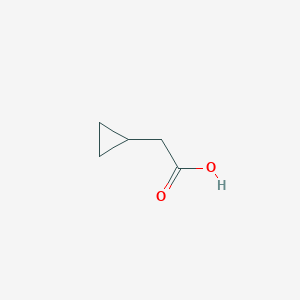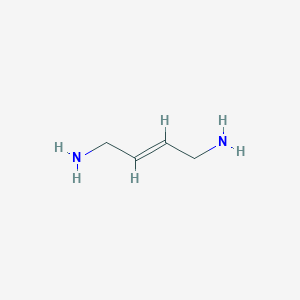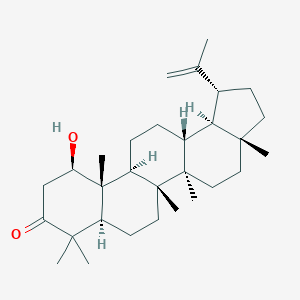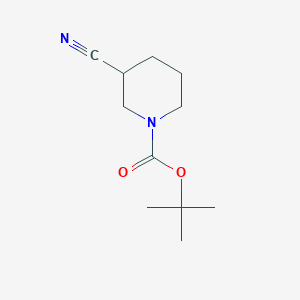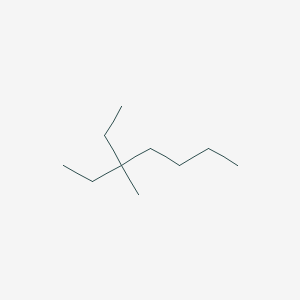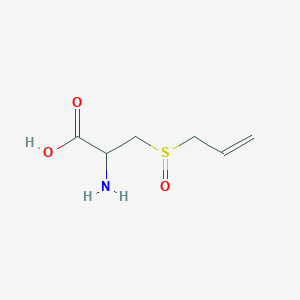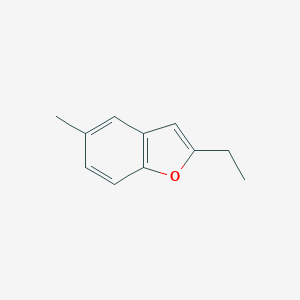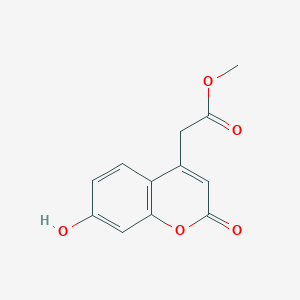
Methyl-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of 4-hydroxycoumarin, a compound known for its biological activities. The structure of this compound includes a chromen-4-yl moiety with a hydroxy group at the 7-position and an oxo group at the 2-position, which is further esterified with an acetic acid methyl ester. This structure forms the basis for various chemical reactions and modifications that can lead to a wide range of biologically active molecules .
Synthesis Analysis
The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been described, starting from the ethyl ester of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and hydrazine hydrate. This key intermediate allows for the creation of several new compounds, including Schiff's bases, hydrazides, and thiosemicarbazides, which can be further cyclized to produce various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has been characterized using spectroscopic methods such as UV-visible, FT-IR, 1H-NMR, and 13C-NMR. Theoretical studies have been conducted to determine the best method of calculation for various stretching vibration frequencies within the molecule, using different density functional theory (DFT) models and basis sets .
Chemical Reactions Analysis
The reactivity of the chromen-4-yl moiety allows for its involvement in various chemical reactions. For instance, the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives has been proposed, with an emphasis on optimizing reaction conditions and minimizing side products. An interesting reaction mechanism has been proposed based on the structure of a separated and determined derivative via X-ray single crystal diffraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate derivatives are influenced by their molecular structure. The presence of the hydroxy group and the ester function can affect the compound's solubility, boiling point, and reactivity. The antioxidant activity of related compounds has been evaluated, showing that the nature and number of substituents on the chromone moiety significantly influence their activity. For example, compounds with an ortho-dihydroxy moiety exhibit excellent antioxidant activity at lower concentrations .
Wissenschaftliche Forschungsanwendungen
Synthese von Hybridverbindungen
Diese Verbindung wird bei der Synthese von Hybridverbindungen verwendet. So wurde beispielsweise eine Hybridverbindung aus (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylsäure (Ferulasäure) und 6,7-Hydroxycumarin (Esculetin) unter Verwendung dieser Verbindung hergestellt .
Fluoreszierende Substrate im Nachweis bakterieller Enzyme
“Methyl 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetat” wird für die Synthese von umschaltbaren fluoreszierenden Substraten verwendet, die im Nachweis bakterieller Enzyme eingesetzt werden .
Antikrebsanwendungen
Cumarinderivate, einschließlich dieser Verbindung, haben bemerkenswerte biologische Eigenschaften gezeigt, darunter Antikrebsaktivitäten .
Antimikrobielle Anwendungen
Diese Verbindungen haben sich als wirksame antimikrobielle Mittel erwiesen .
Antifungal Anwendungen
“Methyl 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetat” und seine Derivate haben signifikante antifungale Eigenschaften gezeigt .
Antiviren-Anwendungen
Untersuchungen haben gezeigt, dass diese Verbindungen ein antivirales Potenzial haben .
Biologische Inhibitoren
Diese Verbindung und ihre Derivate wurden als biologische Inhibitoren verwendet .
Chemosensoren
Cumarin-basierte fluoreszierende Chemosensoren wurden in der bioorganischen Chemie, der Molekül-Erkennung und der Materialwissenschaft weit verbreitet eingesetzt
Wirkmechanismus
Target of Action
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a natural coumarins derivative, is primarily used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . The primary targets of this compound are the enzymes present in bacteria .
Mode of Action
The compound interacts with its targets by serving as a substrate for bacterial enzymes . Upon interaction, it undergoes a transformation that results in a change in its fluorescence properties . This change in fluorescence can be detected and used to identify the presence of specific bacterial enzymes .
Biochemical Pathways
It is known that the compound’s fluorescence properties change upon interaction with bacterial enzymes . This suggests that it may affect pathways related to these enzymes.
Result of Action
The primary result of the action of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is the change in its fluorescence properties upon interaction with bacterial enzymes . This change can be detected and used to identify the presence of specific bacterial enzymes, providing a useful tool for bacterial detection .
Eigenschaften
IUPAC Name |
methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMDWOVAZLMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419843 |
Source


|
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15991-13-6 |
Source


|
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

